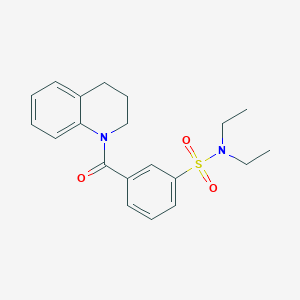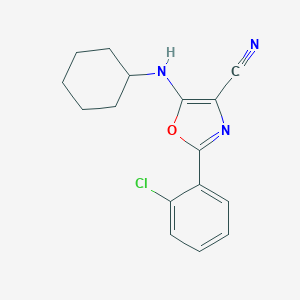![molecular formula C14H15N5O B262453 2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B262453.png)
2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine, also known as PP2, is a small molecule inhibitor that has been widely used in scientific research. PP2 is a potent and selective inhibitor of Src family kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and survival.
作用机制
2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine binds to the ATP-binding site of Src family kinases and prevents their phosphorylation and activation. Src family kinases are involved in the activation of downstream signaling pathways such as PI3K-Akt and MAPK-ERK, which are essential for cell survival and proliferation. Inhibition of Src family kinases by this compound leads to the suppression of these pathways and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its inhibitory effect on Src family kinases, this compound has also been shown to inhibit other tyrosine kinases such as Abl and c-Fms. This compound has also been reported to inhibit the activity of G protein-coupled receptors and voltage-gated calcium channels. Physiologically, this compound has been shown to induce apoptosis in cancer cells, inhibit cell migration and invasion, and enhance the efficacy of chemotherapy and radiation therapy.
实验室实验的优点和局限性
2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine has several advantages for lab experiments. It is a well-characterized and widely used inhibitor that has been extensively studied in various cell lines and animal models. This compound is also highly selective for Src family kinases and has minimal off-target effects. However, there are also some limitations to the use of this compound in lab experiments. This compound is a small molecule inhibitor that can be rapidly metabolized and eliminated in vivo, which can limit its efficacy in animal models. This compound can also have variable effects on different cell lines and may require optimization of concentration and treatment duration.
未来方向
There are several future directions for the use of 2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine in scientific research. One potential application is the development of combination therapies that target multiple signaling pathways in cancer cells. This compound has been shown to enhance the efficacy of chemotherapy and radiation therapy, and further studies could explore the potential of combining this compound with other inhibitors or immunotherapies. Another future direction is the development of more potent and selective inhibitors of Src family kinases. This compound has been a valuable tool in studying the role of Src family kinases in cancer biology, but there is still much to be learned about the complex signaling pathways that regulate cellular processes.
合成方法
2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine can be synthesized using a two-step process. The first step involves the reaction of 4-(3-pyridinylcarbonyl)piperazine with 2-bromo-5-nitropyrimidine in the presence of potassium carbonate and N,N-dimethylformamide. The resulting intermediate is then reduced using palladium on carbon and hydrogen gas to yield this compound. The purity of this compound can be further enhanced using column chromatography.
科学研究应用
2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine has been used in a wide range of scientific research, particularly in the field of cancer biology. Src family kinases are known to be overexpressed and hyperactivated in various types of cancer, and this compound has been shown to inhibit their activity and suppress tumor growth in vitro and in vivo. This compound has also been used to study the role of Src family kinases in other cellular processes such as cell migration, adhesion, and invasion.
属性
分子式 |
C14H15N5O |
|---|---|
分子量 |
269.3 g/mol |
IUPAC 名称 |
pyridin-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H15N5O/c20-13(12-3-1-4-15-11-12)18-7-9-19(10-8-18)14-16-5-2-6-17-14/h1-6,11H,7-10H2 |
InChI 键 |
FJRDQTCABLDDQW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CN=CC=C3 |
规范 SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-3-(2-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B262376.png)
![6',7'-Dimethoxy-1'-(methylsulfanyl)-3',4'-dihydrospiro[cyclopentane-2,3'-isoquinoline]](/img/structure/B262377.png)
![2-({2-[(4-isopropylbenzyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B262382.png)





![1-[2-(1h-Imidazol-5-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B262398.png)
![Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)-pyridin-4-ylmethyl]piperazine-1-carboxylate](/img/structure/B262405.png)
![4-methoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzenesulfonamide](/img/structure/B262406.png)
